molecular formula C19H24FNO3S B2430393 N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1797089-52-1

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2430393
CAS No.: 1797089-52-1
M. Wt: 365.46
InChI Key: RDJUZQQQEGJACD-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H24FNO3S and its molecular weight is 365.46. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Fluorination

N-fluoro derivatives, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), have been developed as sterically demanding electrophilic fluorinating reagents. These reagents enhance the enantioselectivity of fluorination reactions, crucial for creating molecules with specific biological activities (Yasui et al., 2011).

Bioactivity Studies

Research into benzenesulfonamides has explored their potential as inhibitors for carbonic anhydrase, an enzyme involved in various physiological processes. New derivatives have shown interesting cytotoxic activities, indicating their potential in anti-tumor activity studies (Gul et al., 2016).

COX-2 Inhibition

The synthesis and evaluation of sulfonamide derivatives for their selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes, have led to the identification of potent, selective, and orally active inhibitors. These findings have implications for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Tubulin Polymerization Inhibition

Sulfonamide drugs binding to the colchicine site of tubulin have been discovered to inhibit tubulin polymerization, a critical process in cell division. This activity suggests their potential use in cancer therapies by preventing tumor cell proliferation (Banerjee et al., 2005).

Anticancer Agents

Aminothiazole-paeonol derivatives, characterized for their anticancer effects, have shown high potential against various cancer cell lines. These compounds have been identified as promising lead compounds for developing new anticancer agents for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).

Supramolecular Architecture

Studies on the crystal structures of sulfonamide derivatives have contributed to understanding their supramolecular architecture, which is crucial for designing compounds with specific physical and chemical properties (Rodrigues et al., 2015).

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO3S/c1-13-10-15(3)18(11-14(13)2)25(22,23)21-12-19(4,24-5)16-8-6-7-9-17(16)20/h6-11,21H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJUZQQQEGJACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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